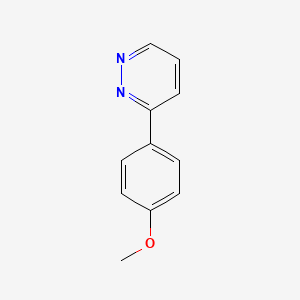
3-(4-Methoxyphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)pyridazine is an organic compound that belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the third position of the pyridazine ring imparts unique chemical and biological properties to this compound. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyridazine typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then cyclized with an appropriate dicarbonyl compound under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylpyridazine or 4-formylphenylpyridazine.
Reduction: Formation of dihydro-3-(4-methoxyphenyl)pyridazine.
Substitution: Formation of halogenated derivatives or other substituted pyridazines.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)pyridazine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)pyridazine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Chlorophenyl)pyridazine: Contains a chlorine atom instead of a methoxy group.
3-(4-Methylphenyl)pyridazine: Contains a methyl group instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)pyridazine is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects that influence its chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug design and development.
Propriétés
Numéro CAS |
718616-47-8 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)pyridazine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-6-4-9(5-7-10)11-3-2-8-12-13-11/h2-8H,1H3 |
Clé InChI |
VKWBBEPJUCJXSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





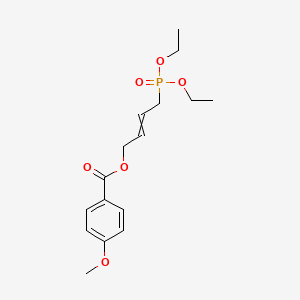
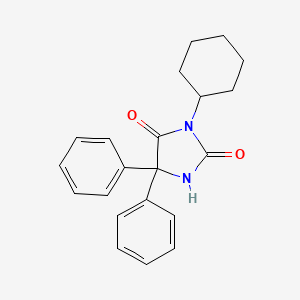
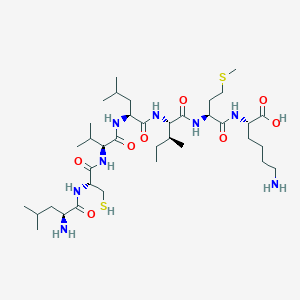
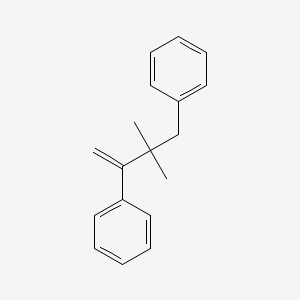
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
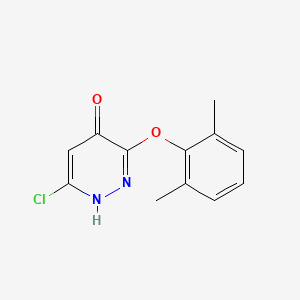
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)

![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)

![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
